
N-cycloheptyl-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-4-phenylbutanamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This property makes CPP-115 a potential candidate for the treatment of various neurological disorders.
Mécanisme D'action
N-cycloheptyl-4-phenylbutanamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which is thought to underlie the anticonvulsant and anxiolytic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to a reduction in neuronal excitability, which is thought to underlie the anticonvulsant and anxiolytic effects of this compound. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have anti-addictive properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-4-phenylbutanamide is that it is a selective GABA-AT inhibitor, meaning that it specifically targets this enzyme without affecting other enzymes or neurotransmitter systems in the brain. This makes it a potentially safer and more effective treatment for neurological disorders compared to other drugs that have more widespread effects in the brain. One limitation of this compound is that it is a relatively new drug, and its long-term safety and efficacy have not yet been fully established.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-4-phenylbutanamide. One area of interest is the potential use of this compound in the treatment of drug addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-cycloheptyl-4-phenylbutanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-phenylbutanoyl chloride with cycloheptylamine to form the corresponding amide, which is then treated with sodium hydride and methyl iodide to yield this compound.
Applications De Recherche Scientifique
N-cycloheptyl-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that this compound has anticonvulsant, anxiolytic, and anti-addictive properties. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of these disorders.
Propriétés
IUPAC Name |
N-cycloheptyl-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17(18-16-12-6-1-2-7-13-16)14-8-11-15-9-4-3-5-10-15/h3-5,9-10,16H,1-2,6-8,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISZSBQABUQQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
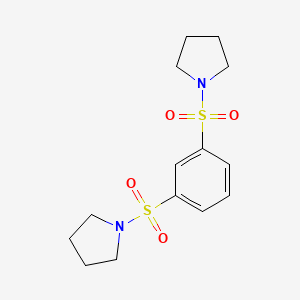
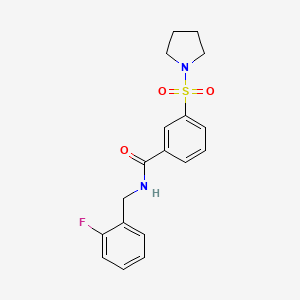
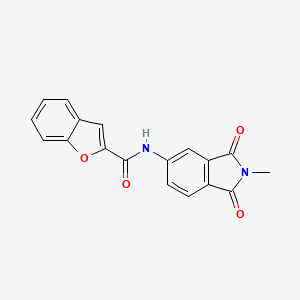
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)
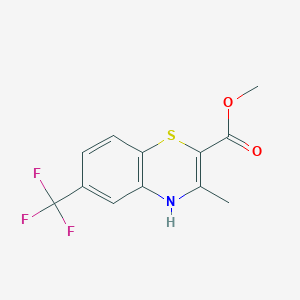
![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)
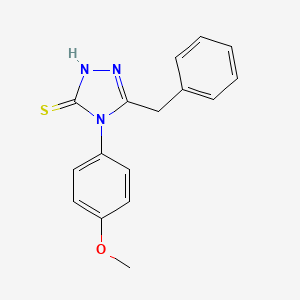
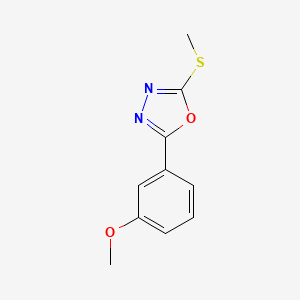
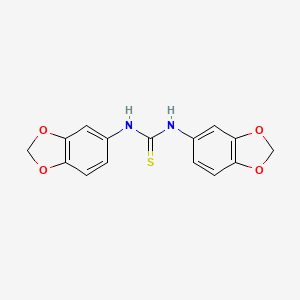
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
